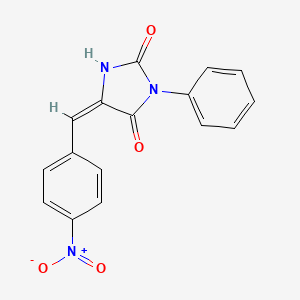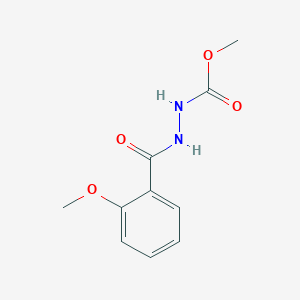
N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide, also known as Boc-Met-Tryp(Bzl)-OH, is a synthetic peptide that has been widely used in scientific research. This peptide is composed of three amino acids, including tryptophan, methionine, and benzothiazole, and is commonly used as a probe for studying protein-protein interactions, as well as for drug discovery.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH is based on its ability to bind to specific protein targets. The tryptophan residue in N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH is known to be involved in protein-protein interactions, and the benzothiazole moiety has been shown to enhance binding affinity and specificity. By binding to specific protein targets, N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH can be used to identify novel protein-protein interactions, as well as to characterize the binding affinity and specificity of protein-protein interactions.
Biochemical and Physiological Effects:
N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH is a synthetic peptide that has no known biochemical or physiological effects in vivo. However, it has been shown to be a useful tool for studying protein-protein interactions in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH is its ability to selectively bind to specific protein targets, making it a useful tool for studying protein-protein interactions. Additionally, N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH is relatively easy to synthesize using solid-phase peptide synthesis, and can be modified to include different amino acid sequences or chemical moieties.
One limitation of N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH may not be suitable for studying protein-protein interactions that occur in vivo, as it is a synthetic peptide that has no known biochemical or physiological effects in vivo.
Future Directions
There are several future directions for the use of N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH in scientific research. One area of focus is the development of small molecule inhibitors of protein-protein interactions using N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH as a starting point. Additionally, N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH could be used to study the role of protein-protein interactions in disease states, such as cancer or neurodegenerative disorders. Finally, N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH could be modified to include different chemical moieties or amino acid sequences, allowing for the development of new probes for studying protein-protein interactions.
Synthesis Methods
The synthesis of N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The first step involves the attachment of Fmoc-tryptophan to a resin support, followed by the addition of Fmoc-methionine and Boc protection. The benzothiazole moiety is then introduced using a coupling reagent, followed by deprotection and cleavage from the resin support.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH has been widely used in scientific research as a tool for studying protein-protein interactions. It has been used to identify novel protein-protein interactions, as well as to characterize the binding affinity and specificity of protein-protein interactions. Additionally, N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH has been used in drug discovery efforts, particularly in the development of small molecule inhibitors of protein-protein interactions.
properties
IUPAC Name |
tert-butyl N-[3-(1H-indol-3-yl)-1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-14-9-10-18-20(11-14)32-22(26-18)28-21(29)19(27-23(30)31-24(2,3)4)12-15-13-25-17-8-6-5-7-16(15)17/h5-11,13,19,25H,12H2,1-4H3,(H,27,30)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPESIYVZTLKGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(1H-indol-3-YL)-1-[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]ethyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(trifluoromethoxy)benzyl]methanamine](/img/structure/B4990685.png)
![2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B4990699.png)
![1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4990706.png)
![3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4990712.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4990715.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B4990722.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990729.png)




![2-{3-[3-(4,6-dimethoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B4990763.png)
![5-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4990774.png)